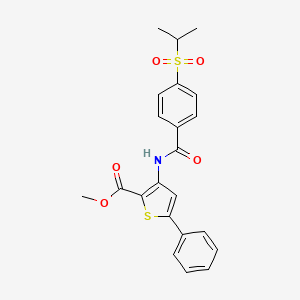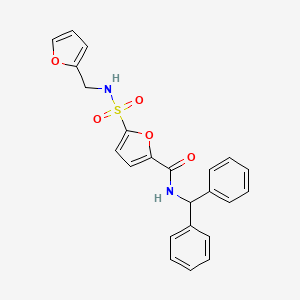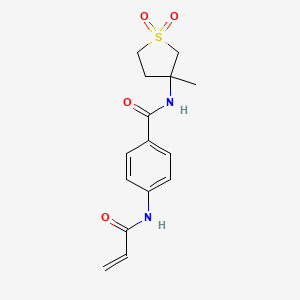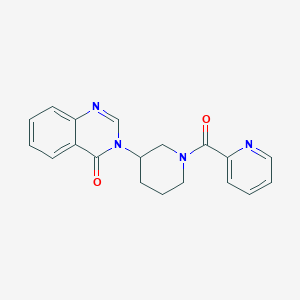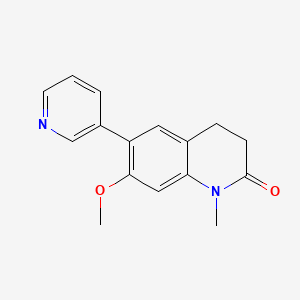
7-Methoxy-1-methyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydroquinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-1-methyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical areas. This compound is commonly known as MMQ, and its unique chemical structure makes it an interesting compound to study.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A variety of derivatives related to 7-Methoxy-1-methyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydroquinolin-2-one have been synthesized and characterized to explore their potential applications in scientific research. For instance, studies on the complete assignments of 1H and 13C NMR spectral data of anabaseine derivatives, including tetrahydroisoquinoline derivatives, provide valuable insights into the structural elucidation of similar compounds (Sobarzo-Sánchez et al., 2006). Furthermore, the synthesis of pyridine derivatives for use as insecticides showcases the potential for developing bioactive agents from this class of compounds (Bakhite et al., 2014).
Chemical Interactions and Complexes
Research on weak interactions in barbituric acid derivatives and the formation of stable intermolecular organic “sandwich” complexes highlights the importance of π–π stacking versus hydrogen bonding interactions in chemical synthesis and material science. Such studies provide a foundation for understanding the complex behaviors of similar compounds in various chemical environments (Khrustalev et al., 2008).
Coordination Chemistry
The coordination compounds based on tetrahydroisoquinoline-3-carboxylic acid, including their syntheses and applications in enantioselective catalysis, illustrate the versatility of these molecules in forming complexes with metal ions. This opens avenues for their use in catalysis and the synthesis of chiral molecules (Jansa et al., 2007).
Anticoagulant Activity
The synthesis of 2H-pyrano[3,2-g]quinolin-2-ones and their characterization for anticoagulant activity through inhibition of blood coagulation factors Xa and XIa demonstrates the potential of tetrahydroquinoline derivatives in medicinal chemistry, particularly in the development of new therapeutic agents for managing blood coagulation disorders (Potapov et al., 2021).
Antitumor Activity
Investigations into the antitumor activity of specific 3,4-dihydroisoquinolines reveal the promise of these compounds in the design and development of novel anticancer drugs. The structural analysis and in vitro evaluation of these compounds provide crucial insights into their potential mechanisms of action and therapeutic applications (Zhu et al., 2011).
Eigenschaften
IUPAC Name |
7-methoxy-1-methyl-6-pyridin-3-yl-3,4-dihydroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-18-14-9-15(20-2)13(12-4-3-7-17-10-12)8-11(14)5-6-16(18)19/h3-4,7-10H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIRRYYRDPYJNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=CC(=C(C=C21)OC)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-1-methyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydroquinolin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

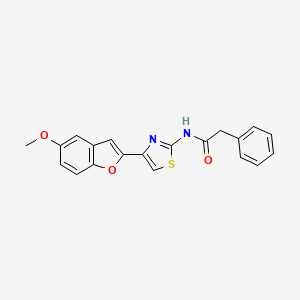
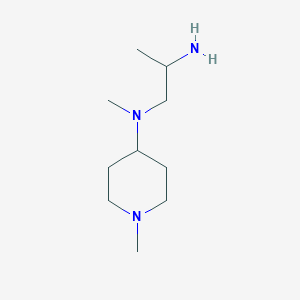

![3-(3,4-Dimethoxyphenyl)-7-[(2,5-dimethylphenyl)methoxy]chromen-4-one](/img/structure/B2775197.png)
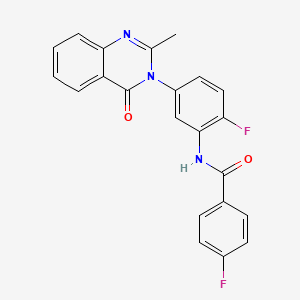


![2-[(4-Nitrophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2775203.png)
